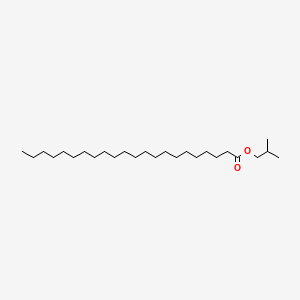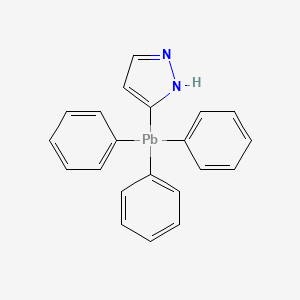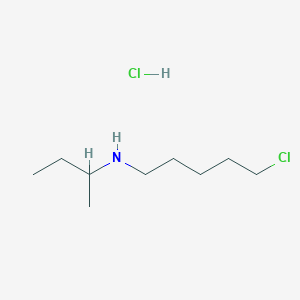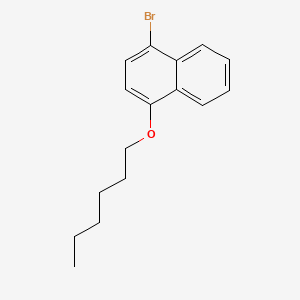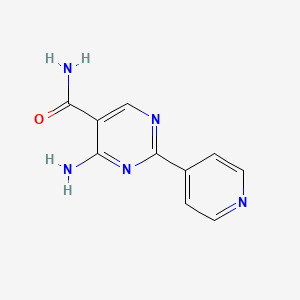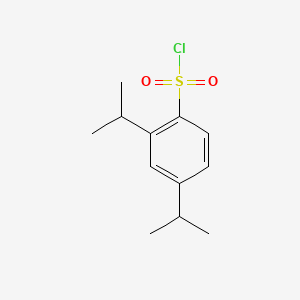
2,4-Diisopropylbenzenesulphonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diisopropylbenzenesulphonyl chloride is an organic compound with the molecular formula C12H17ClO2S. It is a derivative of benzenesulfonyl chloride, where two isopropyl groups are attached to the benzene ring at the 2 and 4 positions. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Diisopropylbenzenesulphonyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4-diisopropylbenzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride by replacing the hydroxyl group with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diisopropylbenzenesulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: The major products are sulfonamide, sulfonate esters, or sulfonate salts, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.
Applications De Recherche Scientifique
2,4-Diisopropylbenzenesulphonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.
Biology: The compound can be used to modify biological molecules, such as proteins and peptides, by introducing sulfonyl groups.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-diisopropylbenzenesulphonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: The parent compound without the isopropyl groups.
2,4-Dichlorobenzenesulfonyl Chloride: A similar compound with chlorine atoms instead of isopropyl groups.
2,4-Dibromobenzenesulfonyl Chloride: A derivative with bromine atoms.
Uniqueness
2,4-Diisopropylbenzenesulphonyl chloride is unique due to the presence of isopropyl groups, which can influence its reactivity and steric properties. These groups can affect the compound’s solubility, stability, and the types of reactions it undergoes, making it distinct from other benzenesulfonyl chloride derivatives.
Propriétés
Numéro CAS |
93777-28-7 |
|---|---|
Formule moléculaire |
C12H17ClO2S |
Poids moléculaire |
260.78 g/mol |
Nom IUPAC |
2,4-di(propan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H17ClO2S/c1-8(2)10-5-6-12(16(13,14)15)11(7-10)9(3)4/h5-9H,1-4H3 |
Clé InChI |
VGWSSUWTLNPRBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



